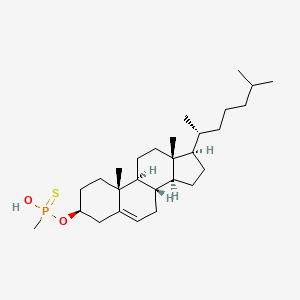
Cholesterol-3-mtp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesterol-3-mtp, also known as microsomal triglyceride transfer protein, is a protein that plays a crucial role in lipid metabolism. It is primarily involved in the transfer of triglycerides, cholesterol esters, and other lipids between membrane vesicles. This protein is essential for the assembly and secretion of apolipoprotein B-containing lipoproteins, which are critical for lipid transport in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of microsomal triglyceride transfer protein involves the isolation and purification of the protein from mammalian liver microsomes. The protein is typically extracted using non-denaturing detergents and chaotropic agents such as guanidine hydrochloride, sodium perchlorate, and potassium thiocyanate .
Industrial Production Methods: Industrial production of microsomal triglyceride transfer protein is not common due to its complex nature and the need for specialized equipment and conditions. recombinant DNA technology can be used to produce the protein in large quantities by inserting the gene encoding the protein into suitable host cells, such as bacteria or yeast, and then purifying the protein from these cells .
Análisis De Reacciones Químicas
Types of Reactions: Microsomal triglyceride transfer protein undergoes various biochemical reactions, including lipid transfer, esterification, and protein-protein interactions. It is involved in the transfer of neutral lipids, such as triglycerides and cholesterol esters, between membrane vesicles .
Common Reagents and Conditions: The protein’s activity is influenced by the presence of specific lipids and detergents. Non-denaturing detergents like octyl β-glucoside are commonly used to maintain the protein’s structure and function during experiments .
Major Products Formed: The primary products formed from the reactions involving microsomal triglyceride transfer protein are apolipoprotein B-containing lipoproteins, which include very low-density lipoproteins and chylomicrons .
Aplicaciones Científicas De Investigación
Microsomal triglyceride transfer protein has several scientific research applications, including:
Chemistry: It is used to study lipid transfer mechanisms and the role of lipids in cellular processes.
Biology: The protein is essential for understanding lipid metabolism and its regulation in various physiological and pathological conditions.
Mecanismo De Acción
Microsomal triglyceride transfer protein functions by transferring neutral lipids between membrane vesicles within the lumen of the endoplasmic reticulum. It interacts with apolipoprotein B to facilitate the assembly and secretion of lipoproteins. Inhibition of this protein leads to a reduction in the formation of very low-density lipoproteins and chylomicrons, thereby lowering low-density lipoprotein cholesterol levels .
Comparación Con Compuestos Similares
Microsomal triglyceride transfer protein is unique in its ability to transfer neutral lipids and its essential role in lipoprotein assembly. Similar compounds include:
Apolipoprotein B: A protein that works in conjunction with microsomal triglyceride transfer protein to form lipoproteins.
Acyl-CoAcholesterol O-acyl transferase (ACAT): An enzyme involved in cholesterol esterification, which works alongside microsomal triglyceride transfer protein in lipid metabolism.
Microsomal triglyceride transfer protein stands out due to its multifunctional nature and its critical role in lipid transfer and lipoprotein assembly.
Propiedades
Número CAS |
155538-88-8 |
|---|---|
Fórmula molecular |
C28H49O2PS |
Peso molecular |
480.732 |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C28H49O2PS/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(30-31(6,29)32)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3,(H,29,32)/t20-,22+,23+,24-,25+,26+,27+,28-,31?/m1/s1 |
Clave InChI |
GRAIUVJIVLZZBL-ASRIKGTLSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=S)(C)O)C)C |
Sinónimos |
cholesterol-3-O-methylthiophosphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















